Aqueous Solubility: Hydrochloride Salt vs. Free Base Determines Formulation Workflow
The hydrochloride salt exhibits a predicted aqueous solubility of 2.68 mg/mL (Log S ESOL = −1.91), whereas the corresponding free base (CAS 135908-33-7) reaches 12.0 mg/mL (Log S ESOL = −1.18) . The approximately 4.5‑fold lower water solubility of the salt form is compensated by enhanced crystallinity and solid‑state stability, making it preferable for DMSO‑based stock solutions and anhydrous coupling reactions where residual water must be minimized.
| Evidence Dimension | Aqueous solubility (predicted ESOL method) |
|---|---|
| Target Compound Data | 2.68 mg/mL (0.0122 mol/L); Log S ESOL = −1.91 |
| Comparator Or Baseline | Free base (CAS 135908-33-7): 12.0 mg/mL (0.0654 mol/L); Log S ESOL = −1.18 |
| Quantified Difference | Free base is ≈4.5× more water‑soluble; salt form has 1.9‑unit lower Log S |
| Conditions | Predicted by ESOL topological method (Delaney, 2004); experimental validation pending |
Why This Matters
The solubility differential dictates the preferred solvent system for PROTAC conjugation: the free base suits aqueous‑phase reactions, while the hydrochloride salt is superior for anhydrous organic synthesis with DMSO or DMF, reducing hydrolysis risk during amide bond formation.
